N-Hydroxy-5-methylindole-3-carboxamidine
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Overview
Description
N-Hydroxy-5-methylindole-3-carboxamidine is a compound belonging to the indole family, which is characterized by a benzene ring fused to a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-5-methylindole-3-carboxamidine typically involves the reaction of 5-methylindole-3-carboxamidine with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include methanesulfonic acid and methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-5-methylindole-3-carboxamidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-hydroxy-5-methylindole-3-carboxamide, while substitution reactions may produce various substituted indole derivatives .
Scientific Research Applications
N-Hydroxy-5-methylindole-3-carboxamidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Hydroxy-5-methylindole-3-carboxamidine involves its interaction with various molecular targets. The compound forms hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition is primarily due to the presence of the carboxamidine moiety, which interacts with the active sites of the enzymes .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-5-methoxy-1H-indole-3-carboximidamide: Similar in structure but with a methoxy group instead of a methyl group.
N-Hydroxy-5-methyl-1H-indole-3-carboximidamide: Similar but with slight variations in the functional groups.
Uniqueness
N-Hydroxy-5-methylindole-3-carboxamidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit a wide range of enzymes makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C10H11N3O |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N'-hydroxy-5-methyl-1H-indole-3-carboximidamide |
InChI |
InChI=1S/C10H11N3O/c1-6-2-3-9-7(4-6)8(5-12-9)10(11)13-14/h2-5,12,14H,1H3,(H2,11,13) |
InChI Key |
UCJXABGGKWKYDB-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC=C2/C(=N\O)/N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C(=NO)N |
Origin of Product |
United States |
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